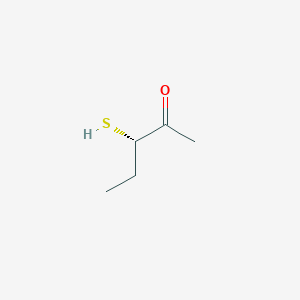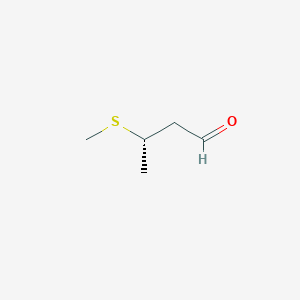
(3S)-3-methylsulfanylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S)-3-Methylsulfanylbutanal is an organic compound characterized by the presence of a sulfur atom attached to a butanal structure. This compound is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. The (3S) designation indicates the specific stereochemistry of the molecule, which is crucial for its reactivity and interactions in various chemical and biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-methylsulfanylbutanal can be achieved through several methods. One common approach involves the asymmetric synthesis starting from readily available precursors. For instance, the reaction of a suitable aldehyde with a thiol in the presence of a chiral catalyst can yield the desired product with high enantiomeric purity. The reaction conditions typically involve mild temperatures and inert atmospheres to prevent oxidation of the thiol group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as the purification of starting materials, precise control of reaction parameters, and efficient separation techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (3S)-3-Methylsulfanylbutanal undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfur atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: (3S)-3-Methylsulfanylbutanol.
Substitution: Various substituted butanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(3S)-3-Methylsulfanylbutanal has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s chiral nature makes it valuable in studying enzyme-substrate interactions and the stereospecificity of biological processes.
Medicine: It serves as an intermediate in the synthesis of drugs that target specific biological pathways, leveraging its unique stereochemistry for selective binding.
Industry: The compound is used in the production of flavors and fragrances, where its sulfur-containing structure contributes to distinct olfactory properties.
Mecanismo De Acción
The mechanism by which (3S)-3-methylsulfanylbutanal exerts its effects depends on its interaction with molecular targets. The sulfur atom can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, modulating their activity. The aldehyde group can also participate in Schiff base formation with amines, influencing various biochemical pathways. The stereochemistry of the compound ensures that these interactions are highly specific, affecting only certain molecular targets.
Comparación Con Compuestos Similares
(3R)-3-Methylsulfanylbutanal: The enantiomer of (3S)-3-methylsulfanylbutanal, differing only in the spatial arrangement of atoms.
3-Methylsulfanylpropanal: A related compound with a shorter carbon chain.
3-Methylsulfanylbutanoic acid: An oxidized form where the aldehyde group is converted to a carboxylic acid.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct reactivity and interaction profiles compared to its enantiomer and other similar compounds. This uniqueness is crucial in applications requiring high enantiomeric purity and specific molecular interactions.
Propiedades
IUPAC Name |
(3S)-3-methylsulfanylbutanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10OS/c1-5(7-2)3-4-6/h4-5H,3H2,1-2H3/t5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBDFIPMWRKPDU-YFKPBYRVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CC=O)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
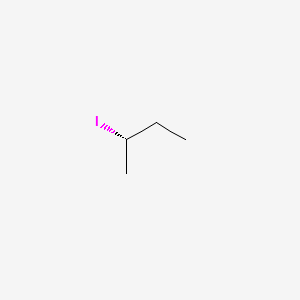
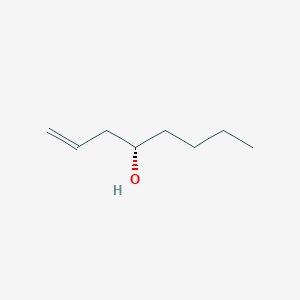
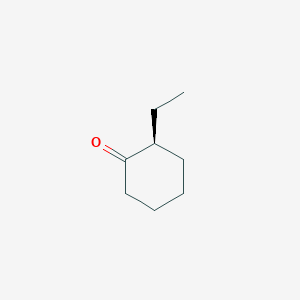
![[(S)-alpha-Methyl-alpha-propylbenzyl] alcohol](/img/structure/B8253724.png)

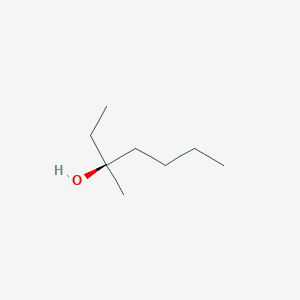

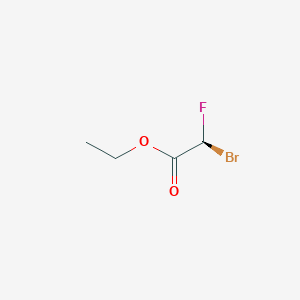
![(R)-(6-ethoxyquinolin-4-yl)-[(2S,5R)-5-ethyl-2,5-dimethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol;hydrochloride](/img/structure/B8253765.png)


